Spiro[3.5]non-7-en-6-one: Structural Dynamics, Physical Properties, and Pilot-Scale Synthetic Workflows
Spiro[3.5]non-7-en-6-one: Structural Dynamics, Physical Properties, and Pilot-Scale Synthetic Workflows
Executive Summary
In the landscape of advanced pharmaceutical intermediates, Spiro[3.5]non-7-en-6-one occupies a highly specialized niche. As a Senior Application Scientist overseeing process chemistry, I frequently encounter this compound as the critical building block for synthesizing spiro[3.5]nonane-6,8-dione—a core scaffold in the development of various therapeutic agents[1]. This technical guide provides an in-depth analysis of its stereoelectronic properties, physical characteristics, and field-proven methodologies for its pilot-scale functionalization, emphasizing safety, causality, and self-validating experimental designs.
Chemical Structure and Stereoelectronic Profile
Spiro[3.5]non-7-en-6-one is defined by a unique spirocyclic architecture where a four-membered cyclobutane ring and a six-membered cyclohexenone ring are orthogonally fused at a single spiro carbon atom (C5)[1].
Causality of Reactivity: The structural behavior of this molecule is dictated by two competing domains:
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Steric Strain: The cyclobutane ring introduces significant angle strain (~26 kcal/mol). This strain rigidifies the spiro center, restricting the conformational flexibility of the adjacent cyclohexenone ring and forcing incoming reagents to approach from highly specific trajectories.
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Electrophilic Activation: The α,β -unsaturated ketone moiety acts as a powerful Michael acceptor. The electron-withdrawing nature of the C6 carbonyl group polarizes the C7=C8 double bond. Consequently, the C8 position becomes highly electrophilic, making it an ideal target for nucleophilic attack by peroxide species during epoxidation[2].
Structural topology and stereoelectronic domains of Spiro[3.5]non-7-en-6-one.
Physical and Chemical Properties
Accurate physical characterization is paramount for downstream chromatographic purification and reaction monitoring. Below is a consolidated profile of the compound's quantitative data[3],[4],[5].
| Property | Value |
| Chemical Name | Spiro[3.5]non-7-en-6-one |
| CAS Registry Number | 221342-49-0 |
| Molecular Formula | C9H12O |
| Monoisotopic Mass | 136.08882 Da |
| Appearance | Light yellow oil |
| Structural Class | Spirocyclic α,β -unsaturated ketone |
Reactivity Pathways: The Epoxidation-Rearrangement Cascade
In industrial applications, spiro[3.5]non-7-en-6-one is rarely the final target; it is the immediate precursor to spiro[3.5]nonane-6,8-dione[1]. This transformation requires an epoxidation followed by a palladium-catalyzed rearrangement.
Causality in Reagent Selection: Standard laboratory epoxidations often rely on hydrogen peroxide ( H2O2 ) or m-CPBA. However, scaling this to a 26-kg pilot plant introduces severe thermal runaway risks[1]. To mitigate this, Sodium Perborate Tetrahydrate ( NaBO3⋅4H2O ) is utilized. As a stable, solid source of peroxide, it slowly releases the active nucleophilic species in aqueous media, providing a controlled, highly predictable exothermic profile while maintaining excellent atom efficiency[2].
Pilot-scale epoxidation and palladium-catalyzed rearrangement workflow.
Experimental Protocol: Pilot-Scale Epoxidation (Self-Validating Workflow)
The following methodology details the 26.2-kg scale epoxidation of spiro[3.5]non-7-en-6-one. This protocol is engineered as a self-validating system , ensuring that each phase contains an internal check before progression[1].
Step 1: System Preparation & Emulsification
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Procedure: Charge a 630 L alloy 59 reaction vessel with 327 kg of deionized water. Add 26.2 kg (192 mol) of spiro[3.5]non-7-en-6-one. Purge the headspace with nitrogen.
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Causality: Water acts as a high-capacity heat sink to moderate the upcoming exothermic reaction. The nitrogen blanket prevents aerobic degradation of the sensitive enone.
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Validation Check: Visual and mechanical confirmation of a stable biphasic emulsion before any oxidant is introduced.
Step 2: Controlled Oxidation
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Procedure: Heat the emulsion to 40 ± 2 °C. Add 48.0 kg (312 mol) of sodium perborate tetrahydrate in three equal portions, spaced 30 minutes apart.
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Causality: Portion-wise addition of the solid oxidant throttles the reaction kinetics, preventing the internal temperature from spiking.
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Validation Check: Continuous internal temperature monitoring. If the temperature exceeds 44 °C, it indicates runaway kinetics, triggering immediate automated cooling jacket activation.
Step 3: Reaction Maturation
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Procedure: Stir the mixture at 42 ± 2 °C for exactly 2 hours, then actively cool the reactor to 20 °C.
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Causality: A 2-hour maturation ensures complete conversion of the enone to the epoxyketone without promoting over-oxidation or hydrolytic ring-opening.
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Validation Check (Analytical): In-process sampling via GC-MS. The reaction is only validated as complete when the peak corresponding to the starting material (m/z 136.08) is <1% relative to the epoxide product.
Step 4: Quenching & Peroxide Destruction
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Procedure: Add 7.3 kg (58 mol) of sodium sulfite ( Na2SO3 ) and stir at 20 °C for 30 minutes.
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Causality: Sodium sulfite acts as a reducing agent to destroy any residual active oxidants (perborate/peroxide)[1].
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Validation Check (Safety): Perform a starch-iodide paper test on the aqueous phase. A negative result (no blue/black color) validates the complete destruction of peroxides, rendering the mixture safe for downstream solvent extraction and palladium-catalyzed rearrangement.
Analytical Validation Standards
To confirm the structural integrity of the isolated spiro[3.5]non-7-en-6-one prior to synthesis, the following analytical standards must be met:
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Mass Spectrometry (LC-MS/GC-MS): The starting material must exhibit a precise monoisotopic mass of 136.088 Da[3].
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NMR Spectroscopy: 1H NMR must clearly resolve the olefinic protons of the α,β -unsaturated system (typically δ 6.0–7.0 ppm). Successful downstream epoxidation is validated by the complete disappearance of these peaks and the emergence of upfield oxirane protons.
References
*[1] Title : Process Development and Pilot Plant Scale Synthesis of Spiro[3.5]nonane-6,8-dione Source : Organic Process Research & Development (ACS Publications) URL :[Link]
*[3] Title : PubChemLite - C9H12O Source : PubChem URL : [Link]
*[4] Title : N-(phenylsulfonyl)benzamides and related compounds as bcl-2 inhibitors (US20180354950A1) Source : Google Patents URL :
*[2] Title : Sodium Perborate - Reagent Guides Source : ACS GCI Pharmaceutical Roundtable URL : [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sodium Perborate - Wordpress [reagents.acsgcipr.org]
- 3. PubChemLite - C9H12OS - Explore [pubchemlite.lcsb.uni.lu]
- 4. US20180354950A1 - N-(phenylsulfonyl)benzamides and related compounds as bcl-2 inhibitors - Google Patents [patents.google.com]
- 5. a2bchem.com [a2bchem.com]
